ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate
Overview
Description
Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate is a long-chain fatty acid ethyl ester . It is the result of the formal condensation of the carboxy group of docosahexaenoic acid with the hydroxy group of ethanol .
Molecular Structure Analysis
The molecular formula of this compound is C24H36O2 . The structure involves a long-chain fatty acid ethyl ester . Unfortunately, the search results do not provide a detailed molecular structure analysis.Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results. The compound is a result of a condensation reaction between docosahexaenoic acid and ethanol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. The molecular formula is C24H36O2 , and it is a long-chain fatty acid ethyl ester .Scientific Research Applications
Ozonolysis in Fatty Acid Esters
Ozonolysis of ethyl docosapentaenoate and related fatty esters has been studied for understanding chemical reactions and potential applications in lipid chemistry. The process results in the production of methyl 3,3-dimethoxypropanoate and other fragments, suggesting applications in synthetic chemistry and materials science (Mittelbach & Poklukar, 1990).
Cardiovascular Health
Research has shown that icosapent ethyl, a derivative of eicosapentaenoic acid (EPA) which is structurally related to ethyl docosapentaenoate, has significant effects on reducing triglyceride levels without raising low-density lipoprotein cholesterol. This suggests potential applications in managing cardiovascular disease risk (Kim & McCormack, 2014).
Oxidation and Stability
Studies on the oxidation of docosapentaenoic acid ethyl ester have provided insights into its stability, hydroperoxide formation, and the generation of volatile compounds. This research is relevant for food science, nutrition, and pharmaceutical applications, especially concerning the stability and safety of omega-3 fatty acid supplements (Pan et al., 2005).
Separation Techniques
Innovative separation techniques for ethyl esters of eicosapentaenoic acid and docosahexaenoic acid have been developed, using methods such as simulated moving bed chromatography. These techniques are crucial for the purification and production of high-purity omega-3 fatty acid supplements, which have various health benefits (Li et al., 2015).
Enzymatic Esterification
Research into the enzymatic esterification of docosahexaenoic acid to produce ethyl esters in an organic solvent-free system using immobilized lipase has opened new avenues for environmentally friendly and efficient production methods of omega-3 fatty acid esters (Shimada et al., 2001).
properties
IUPAC Name |
ethyl (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h8-9,11-12,14-15,17-18,20-21H,3-7,10,13,16,19,22-23H2,1-2H3/b9-8-,12-11-,15-14-,18-17-,21-20- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQAHNYZLWNWEB-QXPWYRSVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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